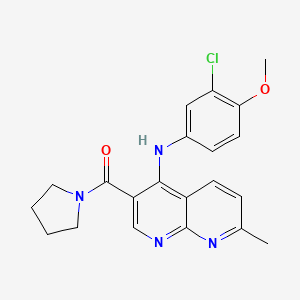

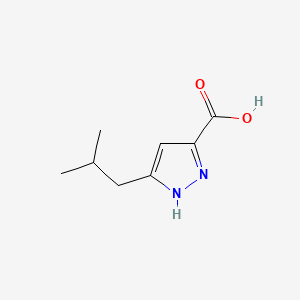

![molecular formula C24H25N3O2 B2483532 N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine CAS No. 537011-52-2](/img/structure/B2483532.png)

N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine" is a complex organic molecule that may be involved in various research contexts, including material science, pharmaceuticals, and chemical synthesis. Its structure suggests involvement in fluorescence enhancement and potential for use in drug discovery as a precursor or intermediate in synthesis reactions.

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules to achieve the desired structural complexity. For instance, the synthesis of similar compounds has been detailed through reactions like condensation, coupling, and substitution, utilizing various catalysts and conditions to achieve high yield and specificity (Yang, Chiou, & Liau, 2002).

Molecular Structure Analysis

The molecular structure of such compounds can be characterized by techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide insights into the spatial arrangement of atoms, electronic configuration, and molecular interactions. The structure is crucial for understanding the compound's reactivity and physical properties (Böck, Beuchel, Goddard, Imming, & Seidel, 2020).

Chemical Reactions and Properties

The chemical behavior of "N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine" would be influenced by its functional groups and molecular structure. Reactions such as N-alkylation, acylation, and sulfonation could be relevant, depending on the compound's role in synthesis or potential applications in materials science or pharmacology (Legault & Charette, 2003).

Physical Properties Analysis

Physical properties, including melting point, boiling point, solubility, and crystalline form, are vital for handling and applying the compound in practical scenarios. These properties can be determined experimentally and are essential for storage, safety, and application in various chemical processes (Jebas, Fun, Quah, Ooi, Rambabu, & Vijayakumar, 2013).

Chemical Properties Analysis

The chemical properties of "N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine" include its reactivity with various reagents, stability under different conditions, and potential for forming derivatives. These properties are foundational for its use in synthetic chemistry and potential pharmacological applications (Pidlypnyi, Kaul, Wolf, Drafz, & Schmidt, 2014).

Applications De Recherche Scientifique

Fluorescence Enhancement

The introduction of N-phenyl substituents to aminostilbenes, a category of compounds related to N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine, leads to enhanced fluorescence properties. These modifications result in more planar ground-state geometries around the nitrogen atom, red shifts in absorption and fluorescence spectra, and a larger charge-transfer character in the fluorescent excited state, thereby increasing fluorescence quantum yields (Yang, Chiou, & Liau, 2002).

Catalytic Applications

Aminopyridines, structurally similar to N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine, have been utilized in synthesizing group 10 metal complexes. These complexes demonstrate significant catalytic activity, including applications in aryl-Cl activation and hydrosilane polymerization, presenting a "phosphine-free" catalyst system for the Suzuki cross-coupling process (Deeken et al., 2006).

Analytical Techniques

In the realm of analytical chemistry, techniques involving microwave-assisted extraction and dispersive liquid-ionic liquid microextraction have been developed for the determination of heterocyclic aromatic amines in cooked beefburgers. This methodology, applicable to compounds like N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine, provides a rapid, efficient, and environmentally friendly approach for analyzing such compounds in food matrices (Agudelo Mesa, Padró, & Reta, 2013).

Metal-Metal Bonding

Research has also delved into the metal-metal bonding in dipalladium species, where ligands similar to N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine play a crucial role. The structural analysis of these complexes has revealed very short Pd-Pd distances, indicating strong sigma-bonding interactions, which are significant for understanding the electronic structure and reactivity of such metal complexes (Deeken, Motz, Bezugly, Borrmann, Wagner, & Kempe, 2006).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[(3,4-dimethoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O2/c1-15-11-12-25-22(13-15)27-24(17-9-10-20(28-3)21(14-17)29-4)23-16(2)26-19-8-6-5-7-18(19)23/h5-14,24,26H,1-4H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHALWJOZQZIUHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(C2=CC(=C(C=C2)OC)OC)C3=C(NC4=CC=CC=C43)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

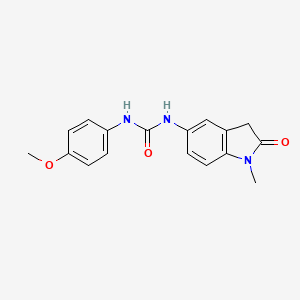

![3-(2-hydroxyphenyl)-4-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-pyrazol-5-ol](/img/structure/B2483452.png)

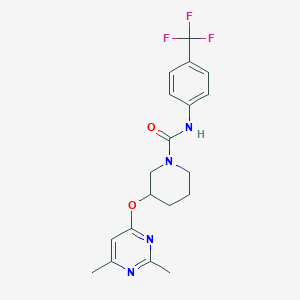

![4-(tert-butyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2483453.png)

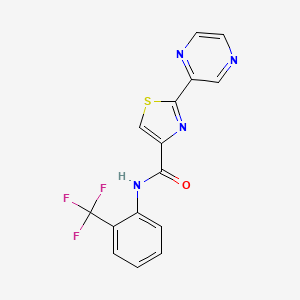

![4-[1-(5-Chloro-1H-indazole-3-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2483455.png)

![7'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2483459.png)

![3-((4-(Ethylsulfonyl)piperazin-1-yl)methyl)imidazo[1,2-a]pyridine](/img/structure/B2483462.png)

![N-(3,4-difluorophenyl)-2-[3-isopropyl-2-oxo-6-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B2483463.png)

![3,5-Dimethyl-4-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2483468.png)

![3-(2-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2483470.png)